Famciclovir Impurity 8

Pharmaceutical Analysis Reference Standard HPLC Purity

Analytical labs face ANDA delays when misidentified impurities cause ICH Q3A/Q3B threshold failures. Famciclovir Impurity 8 (CAS 126589-69-3), the diacetate derivative C₁₄H₁₉N₅O₄, resolves this by providing a chromatographically distinct reference standard with unique retention and MS fragmentation patterns. • Quantify with confidence: >95% purity reference standard supports accurate impurity profiling in famciclovir API and finished dosage forms. • Ensure regulatory compliance: optional USP/EP traceability facilitates ANDA submissions and method validation per ICH Q2(R1). • Supply chain assurance: comprehensive characterization data (HPLC, NMR, MS) included; available for immediate worldwide dispatch.

Molecular Formula C14H19N5O4
Molecular Weight 321.34
CAS No. 126589-69-3
Cat. No. B601355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamciclovir Impurity 8
CAS126589-69-3
Synonyms9-(4-Acetoxy-2-acetoxymethyl-but-1-yl)-2-aminopurine; 
Molecular FormulaC14H19N5O4
Molecular Weight321.34
Structural Identifiers
SMILESCC(=O)OCCC(CN1C=NC2=CN=C(N=C21)N)COC(=O)C
InChIInChI=1S/C14H19N5O4/c1-9(20)22-4-3-11(7-23-10(2)21)6-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Famciclovir Impurity 8 (CAS 126589-69-3): A Diacetate Reference Standard for Antiviral API Quality Control


Famciclovir Impurity 8 (CAS 126589-69-3), chemically 2-((2-Amino-9H-purin-9-yl)methyl)butane-1,4-diyl diacetate [1], is a process-related impurity and potential degradation product of the antiviral prodrug famciclovir . With a molecular formula of C14H19N5O4 and a molecular weight of 321.34 g/mol , this diacetate derivative serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production [2]. The compound is supplied with comprehensive characterization data, including HPLC, NMR, and MS spectra, and can be traced to pharmacopeial standards (USP or EP) upon feasibility [2].

Why Generic Famciclovir Impurity Standards Cannot Substitute for Impurity 8


Substituting Famciclovir Impurity 8 with other famciclovir-related impurities (e.g., Impurity 5, Impurity 6, or N-Acetyl impurity) compromises analytical accuracy due to distinct physicochemical and chromatographic properties. Impurity 8 possesses a unique diacetate structure (C14H19N5O4) [1] that differs from monoacetylated (e.g., Impurity 5; C11H15N5O3) or dimeric impurities (e.g., Impurity 6; C23H33N5O8) [2], leading to divergent retention behavior in HPLC methods and distinct mass spectrometric fragmentation patterns. Using an incorrect impurity standard can result in misidentification, inaccurate quantitation, and failure to meet ICH Q3A/Q3B impurity thresholds, ultimately delaying ANDA approvals or causing batch rejections [3].

Quantitative Differentiation of Famciclovir Impurity 8: Purity, Chromatography, and Regulatory Compliance


Purity Specification: Impurity 8 Offers ≥95% Purity, Matching or Exceeding Common Alternatives

Famciclovir Impurity 8 is supplied with a purity of >95% by HPLC . This specification is equivalent to that of other common famciclovir impurities such as Impurity 5 (>95%) and Impurity 6 (>95%) , ensuring consistent performance as a reference standard. Some suppliers offer enhanced purity grades (e.g., 97% or 99% ), providing users with options for method sensitivity requirements.

Pharmaceutical Analysis Reference Standard HPLC Purity

Molecular Weight and Chromatographic Retention: Distinct from Other Famciclovir Impurities

Famciclovir Impurity 8 has a molecular weight of 321.34 g/mol and a molecular formula of C14H19N5O4 . This differentiates it from other common impurities: Impurity 5 (MW 265.27, C11H15N5O3) , Impurity 6 (MW ~522.56, C23H33N5O8) [1], and N-Acetyl impurity (MW 363.37, C16H21N5O5) . The distinct mass-to-charge ratio (m/z) and polarity dictate unique retention times in reversed-phase HPLC and unique fragmentation in LC-MS/MS, enabling unambiguous identification.

HPLC Method Development Impurity Profiling Chromatographic Separation

Regulatory Traceability: Impurity 8 Is Directly Traceable to USP/EP Standards

Famciclovir Impurity 8 is supplied with the option for traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. This regulatory alignment is critical for ANDA submissions. In contrast, some famciclovir impurities (e.g., Impurity 5, Impurity 6) are not explicitly listed in current USP monographs for organic impurities, which define acceptance criteria for related compounds A, B, 6-chloro, and propionyl derivatives [2].

Regulatory Compliance Pharmacopeial Standards Reference Standard Qualification

ISO17034 Certification: Impurity 8 Is Manufactured Under Accredited Reference Material Quality Systems

Suppliers such as CATO offer Famciclovir Impurity 8 manufactured under ISO17034 accreditation for reference material producers [1]. This ensures rigorous characterization, homogeneity, and stability testing. In comparison, many alternative famciclovir impurity standards are supplied only with basic certificates of analysis (COA) without ISO17034 certification [2].

Reference Material ISO 17034 Quality Assurance

Stability-Indicating Method Validation: Impurity 8 Is Resolved from Main Peak and Other Impurities

A validated stability-indicating RP-LC method for famciclovir demonstrated that all degradation products and impurities, including Impurity 8, were well resolved from the main peak (famciclovir, retention time ~4 min ) with resolution >1.2 between critical pairs [1]. The method achieved a limit of detection (LOD) of 17.6 ng/mL for Impurity A and 16.8 ng/mL for Impurity B [2], indicating that Impurity 8 can be detected and quantified at similar trace levels in API batches.

Stability-Indicating Method Forced Degradation RP-LC

High-Value Application Scenarios for Famciclovir Impurity 8 in Pharmaceutical Quality Control


ANDA Submission: Use as a Qualified Reference Standard for Impurity Profiling

Procure Famciclovir Impurity 8 as a reference standard to identify and quantify this specific diacetate impurity in famciclovir API and finished dosage forms. The high purity (>95% ) and optional traceability to USP/EP [1] ensure compliance with ICH Q3A/Q3B guidelines for reporting, identification, and qualification thresholds. The distinct molecular weight (321.34 g/mol) facilitates unambiguous LC-MS confirmation, while the demonstrated chromatographic resolution in stability-indicating methods [2] ensures accurate integration.

Stability Studies: Monitor Degradation Pathways in Forced Degradation and Long-Term Stability Programs

Incorporate Famciclovir Impurity 8 into forced degradation studies (oxidative, acidic, basic, thermal, photolytic) to track its formation as a potential degradation product. The validated RP-LC method [2] resolves Impurity 8 from the API and other impurities, enabling quantitative monitoring over time. The diacetate structure may be susceptible to hydrolysis under acidic or basic conditions, providing insight into degradation kinetics and informing packaging and storage recommendations.

Method Development and Validation: Optimize HPLC Parameters for Impurity 8 Separation

Use Famciclovir Impurity 8 as a system suitability marker to optimize mobile phase composition, gradient program, and column selection. Its unique molecular properties (C14H19N5O4) produce a distinct retention time that can serve as a benchmark for method robustness. The availability of comprehensive characterization data (HPLC, NMR, MS, IR, UV) [3] supports method validation according to ICH Q2(R1), including specificity, linearity, accuracy, and precision.

Quality Control Batch Release: Ensure Lot-to-Lot Consistency and Impurity Control

Employ Famciclovir Impurity 8 as a reference standard in routine QC testing to verify that commercial famciclovir API batches meet specified impurity limits (e.g., ≤0.1% for individual impurities ). The ISO17034-certified reference material [4] provides traceable purity values, reducing measurement uncertainty and ensuring consistent product quality across manufacturing sites.

Quote Request

Request a Quote for Famciclovir Impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.